molecular formula C17H15F3N4OS B2481053 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1396807-54-7

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2481053
CAS RN: 1396807-54-7
M. Wt: 380.39
InChI Key: ASJWFNPRCDJTPA-UHFFFAOYSA-N
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Description

2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide is a compound with potential relevance in medicinal chemistry and organic synthesis. Its structural features include a benzo[d]thiazol moiety and a pyridin-3-ylmethyl group.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of a benzimidazole or thiadiazole ring and the introduction of various functional groups (Shibuya et al., 2018). Synthesis routes often include the reaction of specific precursors in the presence of catalysts and solvents under controlled conditions.

Molecular Structure Analysis

Compounds with similar structures exhibit a 'V' shape formed by two aromatic planes, with intermolecular interactions like hydrogen bonds playing a crucial role in their 3-D structure (Boechat et al., 2011). The molecular structure is influenced by the nature of substituents and the specific arrangement of functional groups.

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including cyclo-condensation, interaction with aldehydes, and formation of complex derivatives (Dave et al., 2007). These reactions are critical for the development of pharmacologically active compounds and the exploration of their chemical behavior.

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallization, and melting points, are determined by their molecular structure and the nature of their functional groups. The introduction of specific groups like piperazine enhances solubility, which is crucial for their potential application in medicinal chemistry (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and molecular structure. These properties are essential for understanding the compound's potential applications in various fields, including drug development and organic synthesis.

References

Scientific Research Applications

Synthesis and Insecticidal Assessment

One significant application of heterocycles incorporating a thiadiazole moiety, akin to the chemical structure of interest, is in the synthesis of compounds with potential insecticidal properties. A study by Fadda et al. (2017) utilized a versatile precursor for the synthesis of various heterocycles, such as pyrrole, pyridine, and thiazole, which were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in developing new insecticides for agricultural use Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Antioxidant and Antitumor Evaluation

Another research avenue for compounds with a thiadiazole core is in the exploration of their antioxidant and antitumor properties. Hamama et al. (2013) investigated certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, uncovering promising results that point to the therapeutic potential of these compounds in treating various diseases Hamama, Gouda, Badr, & Zoorob, 2013.

Metabolic Stability Improvement

The structure-activity relationship studies, such as those conducted by Stec et al. (2011), provide insights into improving metabolic stability of pharmacologically active compounds. By examining 6,5-heterocycles as alternatives to benzothiazole rings, the study aimed to reduce metabolic deacetylation, enhancing the compounds' stability and efficacy Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c1-24(10-14(25)22-9-11-4-3-7-21-8-11)16-23-15-12(17(18,19)20)5-2-6-13(15)26-16/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJWFNPRCDJTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide

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